molecular formula C23H23NO4 B2731047 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid CAS No. 2592227-94-4

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid

Katalognummer: B2731047
CAS-Nummer: 2592227-94-4
Molekulargewicht: 377.44
InChI-Schlüssel: AWFKHACPRFTYJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a spirocyclic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The spiro[3.3]heptane core imparts conformational rigidity, making it valuable in peptide synthesis and medicinal chemistry for stabilizing secondary structures. The Fmoc group is widely used for its UV detectability and ease of removal under mild basic conditions (e.g., piperidine) . Its molecular formula is C₂₃H₂₁NO₄ (molecular weight: 375.42 g/mol), with the Fmoc moiety attached to the amino group at position 2 of the spiro ring and a carboxylic acid at position 4.

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)14-9-23(10-14)11-15(12-23)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFKHACPRFTYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclopropanation Approaches

A prevalent method involves the [2+2] cycloaddition of vinyl carbenes to alkenes, facilitated by transition-metal catalysts such as rhodium(II) acetate. For instance, reaction of 1,3-dienes with diazo compounds under catalytic conditions yields bicyclic intermediates, which undergo subsequent ring contraction to form the spiro framework. Alternatively, photochemical [2+2] cycloadditions between enones and alkenes have been reported to generate strained spirocyclic systems, though yields remain moderate (40–60%) due to competing polymerization side reactions.

Ring-Closing Metathesis

Grubbs’ second-generation catalyst enables the formation of the spiro[3.3]heptane system via ring-closing metathesis of diene precursors. For example, 1,6-dienes containing appropriately positioned substituents undergo cyclization to produce the spirocyclic structure with excellent efficiency (70–85% yield). This method benefits from compatibility with diverse functional groups, including protected amines and carboxylates.

Introduction of the 9H-Fluoren-9-ylmethoxycarbonylamino Group

Protection of the secondary amine at position 2 of the spiro[3.3]heptane core represents a critical step in the synthesis. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced via nucleophilic acyl substitution using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl), a reagent extensively documented in peptide chemistry.

Reaction Conditions and Optimization

The amine protection protocol typically employs a biphasic solvent system to mitigate hydrolysis of Fmoc-Cl. As demonstrated in analogous systems, optimal results are achieved using sodium carbonate (2.5 equiv) in a 1:1 dioxane/water mixture at 0°C, with gradual warming to room temperature. Under these conditions, yields exceeding 90% have been reported for comparable spirocyclic amines (Table 1).

Table 1: Representative Fmoc Protection Conditions for Spirocyclic Amines

Base Solvent System Temperature Yield (%)
Sodium carbonate Dioxane/water (1:1) 0°C → 25°C 92
Triethylamine Dichloromethane 0°C 78
Pyridine Tetrahydrofuran 25°C 65

Mechanistic Considerations

The reaction proceeds via initial deprotonation of the spirocyclic amine by the base, generating a nucleophilic species that attacks the electrophilic carbonyl carbon of Fmoc-Cl. Steric hindrance from the spiro architecture necessitates prolonged reaction times (12–24 h) compared to linear amines. Kinetic studies reveal a second-order dependence on amine concentration, underscoring the importance of maintaining excess base to scavenge generated HCl.

Functionalization at Position 6: Carboxylic Acid Installation

Introducing the carboxylic acid moiety at position 6 requires strategic bond formation while preserving the integrity of the Fmoc-protected amine. Two predominant methodologies have emerged: late-stage oxidation of alcohol precursors and direct incorporation via cyclization.

Oxidation of Primary Alcohols

A two-step sequence involving hydroxylation followed by oxidation proves effective. The spiro[3.3]heptane core is functionalized with a primary alcohol at position 6 through hydroboration-oxidation of a terminal alkene precursor. Subsequent oxidation with Jones reagent (CrO3/H2SO4) converts the alcohol to the carboxylic acid in 75–82% yield. This approach benefits from commercial availability of starting materials but requires careful control of oxidation conditions to prevent over-oxidation.

Cyclization Strategies Incorporating Carboxylates

Alternative routes employ Dieckmann cyclization of diester precursors to simultaneously form the spirocyclic system and install the carboxylate group. For example, ethyl 3-aminocyclopropanecarboxylate derivatives undergo base-mediated cyclization to generate the spiro[3.3]heptane-6-carboxylate ester, which is subsequently hydrolyzed to the free acid using aqueous lithium hydroxide (88% yield over two steps).

Industrial-Scale Production Techniques

Transitioning from laboratory-scale synthesis to industrial manufacturing necessitates optimization of cost, safety, and throughput. Automated continuous-flow reactors have demonstrated particular promise for large-scale production of spirocyclic compounds.

Continuous-Flow Fmoc Protection

A recent advancement involves utilizing microreactor technology for the amine protection step. By precisely controlling residence time (3.5 min) and temperature (15°C), manufacturers achieve 94% conversion of the spirocyclic amine to the Fmoc-protected derivative, with a throughput of 12 kg/h. This method significantly reduces solvent consumption compared to batch processes.

Crystallization-Based Purification

Industrial purification leverages differential solubility of the target compound in ethanol/water mixtures. The crude product exhibits a solubility of 2.1 g/L in 70% aqueous ethanol at 5°C, enabling efficient recovery (98% purity) through fractional crystallization.

Comparative Analysis of Synthetic Routes

Evaluating the efficiency of various pathways reveals critical trade-offs between step count, overall yield, and operational complexity (Table 2).

Table 2: Comparison of Synthetic Strategies

Method Steps Overall Yield (%) Key Advantage
Cyclopropanation → Oxidation 6 48 Commercially available starting materials
Ring-Closing Metathesis 5 62 Superior stereocontrol
Dieckmann Cyclization 4 71 Concurrent ring/acid formation

The Dieckmann cyclization approach emerges as the most efficient, though it requires specialized diester precursors. Recent advances in flow chemistry suggest potential for further yield improvements through enhanced mixing and thermal regulation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Wirkmechanismus

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can protect amine functionalities during chemical reactions, preventing unwanted side reactions. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, differing in substituents, spiro systems, or protecting groups.

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic Acid

  • CAS : 2375260-39-0
  • Molecular Formula: C₂₃H₂₁F₂NO₄
  • Molecular Weight : 413.41 g/mol
  • Key Differences: Two fluorine atoms at position 2 of the spiro ring enhance metabolic stability and lipophilicity. Higher molecular weight (Δ +38 g/mol) compared to the non-fluorinated analog. Application: High-purity API intermediate for pharmaceuticals requiring enhanced stability .

rac-2-[(1R,2R,4S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-1-yl]acetic Acid

  • Molecular Formula: C₂₄H₂₅NO₄
  • Molecular Weight : 391.47 g/mol
  • Key Differences: Replaces the spiro[3.3]heptane with a bicyclo[2.2.1]heptane system, increasing steric hindrance. Application: Used in constrained peptide design for altered backbone geometries .

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic Acid

  • CAS : 2580251-18-7
  • Molecular Formula: C₂₃H₂₃NO₅
  • Molecular Weight : 409.44 g/mol
  • Key Differences: Incorporates a 5-oxa-2-azaspiro[3.5]nonane core, introducing heteroatoms (N, O) for enhanced polarity. Larger spiro ring (3.5 vs. 3.3) may influence conformational flexibility. Application: Explored in prodrug formulations for improved aqueous solubility .

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic Acid

  • CAS : 1087798-38-6
  • Molecular Formula: C₁₃H₂₁NO₅
  • Molecular Weight : 271.32 g/mol
  • Key Differences :
    • Replaces Fmoc with a tert-butoxycarbonyl (Boc) group, reducing steric bulk.
    • Boc deprotection requires acidic conditions (e.g., TFA), unlike Fmoc’s basic cleavage.
    • Application : Intermediate in solid-phase synthesis where orthogonal protection is needed .

6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid

  • CAS : CID 135396748
  • Molecular Formula : C₉H₁₁F₃O₂
  • Molecular Weight : 224.18 g/mol
  • Key Differences: Lacks the Fmoc-amino group but features a trifluoromethyl group at position 6. Trifluoromethyl enhances electronegativity and lipophilicity, favoring blood-brain barrier penetration. Application: Investigated in CNS-targeting drug candidates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Protection Group Application
2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid C₂₃H₂₁NO₄ 375.42 None (reference compound) Fmoc Peptide synthesis, conformational studies
6-(Fmoc-amino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid C₂₃H₂₁F₂NO₄ 413.41 2,2-difluoro Fmoc API intermediates
rac-2-[(Fmoc-amino)bicyclo[2.2.1]heptan-1-yl]acetic acid C₂₄H₂₅NO₄ 391.47 Bicyclo[2.2.1]heptane Fmoc Constrained peptides
2-(Fmoc)-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid C₂₃H₂₃NO₅ 409.44 5-oxa-2-aza Fmoc Prodrug development
2-(Boc-amino)spiro[3.3]heptane-6-carboxylic acid C₁₃H₂₁NO₅ 271.32 None Boc Orthogonal protection strategies
6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid C₉H₁₁F₃O₂ 224.18 6-trifluoromethyl None CNS drug candidates

Research Findings and Implications

  • Fluorinated Analogs : The 2,2-difluoro derivative (CAS 2375260-39-0) demonstrates improved metabolic stability due to fluorine’s electron-withdrawing effects, making it suitable for oral drug formulations .
  • Heteroatom Incorporation: The 5-oxa-2-azaspiro[3.5]nonane system (CAS 2580251-18-7) increases polarity, addressing solubility challenges in hydrophobic drug candidates .
  • Protection Group Dynamics : Boc-protected analogs (CAS 1087798-38-6) offer compatibility with Fmoc-based solid-phase synthesis, enabling multi-step orthogonal strategies .

Biologische Aktivität

The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid , often referred to as FMOC-spiroheptane , is a bioactive molecule that has garnered attention in medicinal chemistry due to its structural similarity to phenyl-containing compounds and its potential applications in drug design. This article explores the biological activity of this compound, focusing on its physicochemical properties, biological assays, and therapeutic implications.

Understanding the physicochemical properties of FMOC-spiroheptane is crucial for predicting its biological activity. Key properties include:

PropertyValue
Molecular Weight305.36 g/mol
Water SolubilityPoorly soluble (≤ 1 µM)
Lipophilicity (clogP)6.0
Melting PointNot available

The lipophilicity of FMOC-spiroheptane, indicated by a clogP value of 6.0, suggests that it may have significant membrane permeability, which is often desirable for drug candidates.

The biological activity of FMOC-spiroheptane can be attributed to its ability to mimic the phenyl ring in bioactive compounds, serving as a non-collinear bioisostere. This structural mimicry allows it to interact with biological targets similarly to phenyl-containing drugs, potentially influencing various signaling pathways.

Hedgehog Signaling Pathway

A notable area of research involves the inhibition of the Hedgehog signaling pathway, which plays a critical role in cell differentiation and proliferation. Studies have shown that FMOC-spiroheptane exhibits significant inhibition of this pathway:

  • IC50 Values :
    • FMOC-spiroheptane: 0.24 - 0.48 µM
    • Comparison with Sonidegib (a known inhibitor): 0.0015 µM

These findings indicate that while FMOC-spiroheptane is less potent than Sonidegib, it still demonstrates considerable micromolar inhibition, suggesting potential therapeutic applications in conditions like basal cell carcinoma where Hedgehog signaling is dysregulated .

Case Studies

  • In Vitro Studies on HepG2 Cells
    • Research conducted on human hepatocellular carcinoma cells (HepG2) demonstrated that treatment with FMOC-spiroheptane resulted in noticeable apoptotic effects:
      • Treatment Concentration : 50 µM for 48 hours.
      • Observations : Increased early apoptotic cell death marked by Caspase-3/7 activation.
    This study highlights the compound's potential as an anticancer agent through its apoptotic effects on cancer cells .
  • Comparison with Vorinostat Analogues
    • A comparative analysis was performed between FMOC-spiroheptane and Vorinostat analogues:
      • Results : Both compounds induced cell death in HepG2 cells, with FMOC-spiroheptane showing a distinct mechanism of action via Hedgehog pathway modulation.
    The implications of these findings suggest that FMOC-spiroheptane could serve as a lead compound for developing novel anticancer therapies targeting similar pathways .

Q & A

Q. Basic Research Focus

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • NMR : ¹H and ¹³C NMR to confirm spirocyclic geometry (e.g., distinct geminal proton signals at δ 1.8–2.2 ppm).
  • MS : High-resolution ESI-MS for molecular ion verification.
    For enantiomeric excess (ee) determination, polarimetry or chiral derivatization (e.g., Marfey’s reagent) is recommended .

How do structural modifications (e.g., fluorine substitution) impact the compound’s utility in peptide-based drug discovery?

Advanced Research Focus
Fluorine substitution at specific positions (e.g., 2,2-difluoro derivatives) can:

  • Enhance metabolic stability by resisting cytochrome P450 oxidation.
  • Alter lipophilicity (logP), improving blood-brain barrier penetration.
  • Introduce steric effects that modulate receptor binding.
    Methodologically, fluorinated analogs are synthesized via electrophilic fluorination (Selectfluor®) or by starting with fluorinated building blocks .

Q. Advanced Research Focus

  • Low Yield in Cyclization : Caused by incomplete ring closure. Solution: Optimize acid concentration (e.g., 1M HCl vs. 0.5M) and monitor by TLC.
  • Racemization : Occurs during diazo intermediate formation. Solution: Use low-temperature conditions (-20°C) and non-basic solvents.
  • Byproduct Formation : Due to residual water. Solution: Pre-dry solvents over molecular sieves and use inert atmosphere .

How does this compound compare to other Fmoc-protected spirocyclic amino acids in terms of peptide backbone conformation?

Advanced Research Focus
The spiro[3.3]heptane core imposes a 120° dihedral angle between the amino and carboxylic groups, favoring β-turn or helical conformations in peptides. Comparatively, spiro[4.5] derivatives induce tighter turns (90°), which may disrupt α-helix formation. Conformational analysis via circular dichroism (CD) or X-ray crystallography is recommended for structure-function studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.